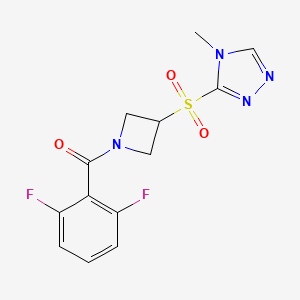

(2,6-difluorophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Description

The compound "(2,6-difluorophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone" features a structurally complex architecture combining a 2,6-difluorophenyl group, a sulfonated azetidine ring, and a 4-methyl-1,2,4-triazole moiety. The sulfonyl bridge links the azetidine to the triazole, a heterocycle known for diverse bioactivities. The 2,6-difluorophenyl substituent may improve lipophilicity and metabolic stability, critical for pharmacokinetic optimization .

Properties

IUPAC Name |

(2,6-difluorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N4O3S/c1-18-7-16-17-13(18)23(21,22)8-5-19(6-8)12(20)11-9(14)3-2-4-10(11)15/h2-4,7-8H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQODUPPONGODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to exhibit desirable photoactive properties. These compounds often exhibit extremely fast trans to cis isomerization, on the order of picoseconds.

Mode of Action

It is known that similar compounds can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism, thus, converting photochemical energy to mechanical energy.

Biochemical Pathways

It is known that similar compounds can affect the photochemical pathways.

Result of Action

Similar compounds have been found to exhibit desirable photoactive properties. These compounds often exhibit extremely fast trans to cis isomerization, on the order of picoseconds.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the tight packing of similar compounds in a crystalline state appears to inhibit photo-induced structural reorganization. In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for ortho-fluoroazobenzene.

Biological Activity

The compound (2,6-difluorophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone represents a novel class of molecules with potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a difluorophenyl group attached to a triazole derivative through a sulfonyl linkage. The presence of the azetidine ring enhances its pharmacological profile by potentially influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that triazole derivatives have demonstrated significant antimicrobial properties. The presence of the 4-methyl-4H-1,2,4-triazol moiety in this compound suggests potential efficacy against fungal pathogens due to its structural similarity to known antifungal agents. Triazoles inhibit fungal growth by interfering with ergosterol synthesis, an essential component of fungal cell membranes.

2. Acetylcholinesterase Inhibition

The compound's structural components may also contribute to its activity as an acetylcholinesterase inhibitor. Acetylcholinesterase (AChE) is an important enzyme in the nervous system that breaks down acetylcholine. Inhibitors of AChE are significant in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that similar compounds exhibit potent AChE inhibition with IC50 values in the nanomolar range .

Case Studies and Experimental Data

Recent studies have focused on evaluating the biological activity of triazole derivatives, including those structurally related to this compound. Here are some key findings:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Alipour et al. (2012) | Various triazole derivatives | AChE inhibition | 0.11 nM (most active) |

| PMC8171248 (2021) | Triazole derivatives | Antimalarial activity | <0.03 μM for DHODH |

| De Gruyter Study (2016) | Adamantane-based derivatives | Antiviral activity | Varies by compound |

These studies illustrate the broad spectrum of biological activities exhibited by compounds containing triazole moieties and their potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Sulfonamide Derivatives

Compound from :

- Structure: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Key Features: Phenylsulfonyl group attached to a triazole core. 2,4-Difluorophenyl and phenylethanone substituents.

- Synthesis : Sodium ethoxide-mediated coupling of triazole with α-halogenated ketones .

- Activity: Triazole sulfonamides are frequently explored for antimicrobial or antifungal applications due to their ability to inhibit cytochrome P450 or fungal lanosterol demethylase .

Comparison with Target Compound :

- Structural Divergence : The target compound replaces the phenylsulfonyl group with an azetidine-sulfonyl linkage, reducing steric bulk and introducing conformational constraint.

- Fluorine Substitution : The 2,6-difluorophenyl group in the target compound may enhance metabolic stability compared to the 2,4-difluorophenyl analog, as ortho-fluorine atoms are less prone to oxidative metabolism.

Triazine-Based Sulfonylurea Herbicides

Compounds from :

- Examples : Triflusulfuron methyl, ethametsulfuron methyl, metsulfuron methyl.

- Key Features :

- Triazine core with sulfonylurea linkages.

- Substituents include methoxy, methyl, and trifluoroethoxy groups.

- Synthesis : Typically involves condensation of sulfonylurea precursors with triazine derivatives .

- Activity: Herbicidal action via acetolactate synthase (ALS) inhibition, disrupting branched-chain amino acid synthesis in plants .

Comparison with Target Compound :

- Heterocycle Core : The target compound’s triazole-azetidine system contrasts with the triazine-sulfonylurea scaffold, suggesting divergent biological targets (e.g., kinase inhibition vs. ALS inhibition).

- Physicochemical Properties : The azetidine and 2,6-difluorophenyl groups in the target compound likely increase lipophilicity (logP ~2.5–3.5) compared to polar sulfonylurea herbicides (logP <1), favoring blood-brain barrier penetration or intracellular target engagement.

Comparative Data Table

Research Implications

Further studies should prioritize:

Target Identification : Screening against kinase or protease targets, where azetidine-containing compounds have shown promise.

Synthetic Optimization : Refining sulfonylation steps to improve yield and purity.

Comparative Pharmacokinetics : Assessing bioavailability and half-life relative to triazole derivatives.

Notes on Evidence Limitations

- : Focuses on triazole synthesis but lacks direct data on azetidine-containing analogs.

- : Highlights triazine herbicides, which share sulfonyl groups but diverge in core structure and application.

- Inferences : Structural comparisons are drawn from substituent effects and heterocycle pharmacology; experimental validation is required.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves coupling a sulfonated azetidine intermediate with a difluorophenyl moiety. A validated approach includes:

- Step 1: Sulfonation of 4-methyl-4H-1,2,4-triazole using chlorosulfonic acid under anhydrous conditions.

- Step 2: Reacting the sulfonated triazole with azetidine in the presence of a base (e.g., NaH) to form the azetidine-sulfonyl intermediate.

- Step 3: Coupling with 2,6-difluorobenzoyl chloride via nucleophilic acyl substitution. Optimization strategies:

- Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, flow-chemistry systems improve reproducibility in multi-step syntheses .

- Monitor intermediates via HPLC to minimize side reactions (e.g., azetidine ring-opening).

| Reaction Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 0–5°C (Step 3) | 78–82 |

| Solvent (Step 2) | DCM/THF (3:1) | 85 |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray Crystallography: Resolves the azetidine ring conformation and sulfonyl-triazole orientation. A similar difluorophenyl-triazole derivative showed C–F bond lengths of 1.34–1.37 Å and dihedral angles of 15–20° between aromatic rings .

- NMR Spectroscopy:

- identifies fluorine environments (δ ≈ -110 to -115 ppm for ortho-fluorines).

- reveals azetidine proton splitting (J = 6–8 Hz) due to ring strain .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion [M+H] with <2 ppm error.

Advanced Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize interactions with target enzymes. For fluorinated triazoles, electron-withdrawing effects increase electrophilicity at the sulfonyl group .

- Molecular Dynamics (MD): Simulates binding stability in biological targets (e.g., kinases). A study on triazole-sulfonates showed hydrophobic interactions with ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .

- QSAR Models: Correlate substituent effects (e.g., methyl vs. ethyl on triazole) with activity. Example: LogP < 3 improves membrane permeability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Orthogonal Assays: Validate enzyme inhibition using both fluorescence polarization (e.g., IC = 0.8 μM) and calorimetry (ΔH = -12.3 kcal/mol) to rule out assay-specific artifacts .

- Metabolite Profiling: LC-MS/MS identifies off-target interactions (e.g., glutathione adducts) that may explain discrepancies in cytotoxicity .

- Crystallographic Validation: Compare ligand-bound vs. unbound protein structures to confirm binding modes .

Methodological Tables

Table 1: Key Crystallographic Data for Structural Analogues

| Compound | Dihedral Angle (°) | C–F Bond Length (Å) | Reference |

|---|---|---|---|

| (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone | 18.2 | 1.35 | |

| (Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one | 22.1 | 1.37 |

Table 2: Comparative Biological Activity of Triazole-Sulfonates

| Derivative | Target Enzyme (IC) | LogP | Cytotoxicity (CC, μM) |

|---|---|---|---|

| 4-Methyl-triazole-sulfonate | 0.8 μM (Kinase A) | 2.1 | >50 |

| 4-Ethyl-triazole-sulfonate | 1.5 μM (Kinase A) | 3.4 | 28.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.